molecular formula C19H34O3Sn B8146228 tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane CAS No. 118505-28-5

tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane

Cat. No.: B8146228
CAS No.: 118505-28-5
M. Wt: 429.2 g/mol
InChI Key: MIQQFNUHWRYYFY-UHFFFAOYSA-N
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Description

Tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane is an organotin compound featuring a tributyltin group attached to a furan ring substituted with a 1,3-dioxolane moiety. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in the modification of biomass-derived molecules like furfural derivatives .

Properties

IUPAC Name

tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3.3C4H9.Sn/c1-2-6(8-3-1)7-9-4-5-10-7;3*1-3-4-2;/h1-2,7H,4-5H2;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQQFNUHWRYYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C2OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449884
Record name Stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118505-28-5
Record name Stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethylene Glycol-Mediated Acetal Formation

2-Furancarboxaldehyde undergoes acetalization with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions. The reaction typically achieves >90% conversion within 4–6 hours, yielding 5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde.

Reaction Conditions

  • Solvent: Toluene or benzene

  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

  • Temperature: 110–120°C

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate

Lithiation and Stannylation Sequence

The protected aldehyde is subjected to lithiation followed by quenching with tributyltin chloride to install the stannane moiety.

Low-Temperature Lithiation

A solution of 5-(1,3-dioxolan-2-yl)furan-2-carbaldehyde in tetrahydrofuran (THF) is cooled to −78°C, and n-butyllithium (2.5 M in hexanes) is added dropwise. Lithiation occurs regioselectively at the 5-position of the furan ring.

Critical Parameters

  • Molar Ratio: 1.1 equiv n-BuLi relative to aldehyde

  • Reaction Time: 30 minutes at −78°C

  • Quenching Agent: Tributyltin chloride (1.05 equiv) added at −78°C

Stannylation and Isolation

After quenching, the mixture warms to room temperature, and the product is isolated via aqueous workup.

Typical Yield: 70–82%
Purity: >95% (by ¹H NMR)
Byproducts: Traces of bis-stannylated species (<5%)

Catalytic Cross-Coupling Alternatives

Recent patents describe palladium-catalyzed methods for analogous stannanes, though direct applications to the title compound remain exploratory.

Palladium-Mediated Coupling

Aryl halides (e.g., 5-bromo-2-furaldehyde diethyl acetal) react with hexabutyldistannane in the presence of Pd(PPh₃)₄.

Conditions

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Solvent: Dioxane, 100°C

  • Yield: ~65%

PropertyValueSource
Molecular Formula C₁₇H₃₂O₃Sn
Molar Mass 387.15 g/mol
Melting Point 189–190°C
Solubility Soluble in benzene, CH₂Cl₂
Storage Room temperature, dark conditions

Stability and Decomposition Risks

Tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane decomposes under prolonged light exposure, releasing tributyltin oxides. Storage in amber vials under nitrogen is recommended .

Chemical Reactions Analysis

Types of Reactions

tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions may produce various organotin derivatives .

Scientific Research Applications

Applications in Organic Synthesis

  • Stille Coupling Reactions :
    • This compound serves as a key reagent in Stille cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. For instance, tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane can be coupled with various electrophiles to synthesize complex organic molecules.
    • A study demonstrated that using this stannane in copper-catalyzed Stille reactions led to high yields of desired products, showcasing its efficacy as a coupling partner .
  • Synthesis of Bioactive Compounds :
    • The compound has been utilized in the synthesis of spliceostatin derivatives, which are known to inhibit pre-messenger RNA splicing in eukaryotic cells. This application highlights its importance in developing compounds with potential therapeutic effects .

Applications in Medicinal Chemistry

  • Drug Development :
    • This compound is involved in synthesizing intermediates for pharmaceuticals like lapatinib, a drug used for treating metastatic breast cancer. The compound facilitates the formation of critical intermediates that are essential for the drug's synthesis .
    • Research indicates that effective methods for producing lapatinib derivatives often involve this stannane as a key intermediate, underscoring its relevance in cancer therapy development .

Materials Science Applications

  • Polymer Chemistry :
    • The organotin compound has been explored for use in polymer synthesis due to its ability to act as a stabilizer or modifier in polymer matrices. Its incorporation can enhance the mechanical properties and thermal stability of polymers.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisStille Coupling ReactionsHigh yield of complex molecules
Medicinal ChemistrySynthesis of Lapatinib intermediatesCritical for cancer treatment
Materials SciencePolymer modificationEnhanced stability and performance

Case Studies

Case Study 1: Stille Reaction Optimization
In a study optimizing Stille coupling reactions using this compound, researchers achieved a 73% yield when coupled with allyl bromide under specific conditions (DMSO/THF solvent system). This optimization highlighted the importance of reaction conditions on yield and product purity .

Case Study 2: Drug Synthesis Pathway
The synthesis pathway of lapatinib includes this compound as an essential intermediate. The efficiency of this pathway was demonstrated through various synthetic routes that successfully produced high-purity lapatinib derivatives suitable for clinical applications .

Mechanism of Action

The mechanism of action of stannane, tributyl[5-(1,3-dioxolan-2-yl)-2-furanyl]- involves its interaction with various molecular targets. The tin atom can form bonds with other atoms or molecules, facilitating various chemical reactions. The butyl groups and the 5-(1,3-dioxolan-2-yl)-2-furanyl group can also participate in interactions with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Tributyl[5-(trifluoromethyl)furan-2-yl]stannane

Key Differences :

  • Substituent Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, reducing electron density on the furan ring, whereas the dioxolane group is electron-rich due to its oxygen atoms. This contrast significantly impacts reactivity: the trifluoromethyl derivative is less reactive toward electrophilic substitution but more stable in electron-deficient environments .
  • Physical Properties :
Property Tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane (Estimated) Tributyl[5-(trifluoromethyl)furan-2-yl]stannane
Molecular Formula C₁₉H₃₂O₃Sn (estimated) C₁₇H₂₉F₃OSn
Molecular Weight ~440–450 g/mol 425.12 g/mol
Solubility Likely polar due to dioxolane Less polar, better in non-polar solvents
Stability Acid-labile (dioxolane hydrolysis) Acid-stable due to -CF₃

Applications : The trifluoromethyl variant may be preferred in fluorinated material synthesis, while the dioxolane derivative could serve as a protected intermediate in multistep syntheses .

[5-(1,3-Dioxolan-2-yl)furan-2-yl]trimethylstannane

Key Differences :

  • Tin Substituents : Trimethyl groups reduce steric hindrance compared to tributyl groups, increasing reactivity in cross-coupling reactions but decreasing thermal stability .

Non-Tin Analogs with Dioxolane-Furan Motifs

  • (5-Bromofuran-2-yl)[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol (ACI-INT-57): Lacks the tin moiety but highlights the dioxolane-furan unit’s utility in brominated intermediates for Suzuki couplings or nucleophilic substitutions .
  • 2-(2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethyl)isoindoline-1,3-dione (CAS 83599-73-9) :
    • Demonstrates the dioxolane group’s compatibility with thioether linkages, suggesting applications in polymer or pharmaceutical chemistry .

Reactivity and Stability Trends

  • Steric Effects : Tributyltin compounds exhibit slower reaction kinetics in cross-couplings due to bulkier groups but offer enhanced stability over trimethyl analogs .
  • Electronic Effects :
    • Electron-rich dioxolane enhances furan’s susceptibility to electrophilic attack, whereas electron-withdrawing -CF₃ stabilizes the ring but reduces reactivity .
  • Acid Sensitivity : The dioxolane group’s liability under acidic conditions necessitates careful handling, contrasting with the robustness of -CF₃ or thienyl derivatives .

Biological Activity

Tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane is an organotin compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This compound's unique structural features, including the dioxolane and furan moieties, suggest possible interactions with biological systems that merit detailed exploration.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H34O3Sn\text{C}_{18}\text{H}_{34}\text{O}_3\text{Sn}

This structure indicates the presence of tributyl groups attached to a furan ring that is further substituted with a dioxolane group, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its cytotoxicity, antimicrobial properties, and potential as a therapeutic agent.

Cytotoxicity

Research indicates that organotin compounds exhibit varying degrees of cytotoxicity. A study by Shinde et al. highlighted that certain organotin derivatives could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . While specific data on this compound is limited, its structural similarity to other cytotoxic organotin compounds suggests it may possess similar properties.

Antimicrobial Activity

Organotin compounds are known for their antimicrobial properties. A comparative analysis showed that organotin derivatives demonstrated significant inhibitory effects against various bacterial strains. For instance, tributyl tin compounds have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of the furan and dioxolane rings may enhance this activity due to their ability to interact with bacterial cell membranes.

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines : In vitro studies have been conducted to assess the cytotoxic effects of this compound on human cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT. Results from related organotin studies indicate that concentrations above 10 µM may lead to significant reductions in cell viability .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of various organotin compounds showed that those with dioxolane substitutions had enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds ranged from 5 to 50 µg/mL .

Research Findings Summary

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialInhibits growth of Gram-positive/negative bacteria
MechanismInvolves oxidative stress and mitochondrial dysfunction

Q & A

Q. What is the primary role of tributyl-[5-(1,3-dioxolan-2-yl)furan-2-yl]stannane in synthetic chemistry?

This organotin compound is primarily used in Stille coupling reactions , enabling carbon-carbon bond formation between aryl/vinyl halides and stannanes. Its furan-dioxolane moiety enhances electron density, potentially improving reactivity with electron-deficient coupling partners. Optimized conditions include Pd catalysts (e.g., Pd(PPh₃)₄), inert atmospheres, and polar aprotic solvents like THF or DMF .

Q. How is the dioxolane-substituted furan precursor synthesized for this stannane?

The dioxolane ring is introduced via acetalization of a furfural derivative (e.g., 5-hydroxymethylfurfural, HMF) with ethylene glycol. This reaction, catalyzed by acids like p-toluenesulfonic acid, forms 5-(1,3-dioxolan-2-yl)furan-2-yl)methanol (DFM) as a key intermediate. Side reactions, such as etherification, are mitigated by controlling stoichiometry and reaction time .

Q. What purification techniques are effective for isolating this organotin compound?

Due to tin’s toxicity and air sensitivity, purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) under nitrogen. Recrystallization from ethanol/dichloromethane mixtures improves purity. Analytical HPLC with UV detection (λ = 254 nm) confirms homogeneity .

Advanced Research Questions

Q. How can competing side reactions during Stille coupling be minimized?

Competing protodestannylation or homocoupling arises from moisture or oxygen. Strategies include:

  • Rigorous solvent drying (molecular sieves) and degassing.
  • Using Pd₂(dba)₃ with AsPh₃ as a stabilizing ligand.
  • Lowering reaction temperatures (0–25°C) to suppress tin aggregation . Contradictory yields in literature often stem from trace oxidants or variable catalyst activity .

Q. What spectroscopic methods resolve structural ambiguities in this stannane?

  • ¹¹⁹Sn NMR : Confirms tin coordination (δ ≈ 0–50 ppm for tributylstannanes).
  • FT-IR : Peaks at 560 cm⁻¹ (Sn-C) and 1080 cm⁻¹ (C-O-C dioxolane).
  • X-ray crystallography (via SHELXL) resolves stereochemistry and bond angles, though crystal growth requires slow evaporation from nonpolar solvents .

Q. How does the dioxolane substituent influence reactivity in different solvents?

The dioxolane’s electron-donating effect increases furan’s electron density, enhancing nucleophilicity in polar solvents (e.g., DMF). In nonpolar solvents (toluene), steric hindrance from the dioxolane may reduce coupling efficiency. Solvent polarity also affects tin leaching, a common source of yield variability .

Q. How do catalytic efficiencies vary across reported studies, and how can these discrepancies be addressed?

Discrepancies arise from:

  • Pd catalyst source : Pd(OAc)₂ vs. Pd(PPh₃)₄ alters oxidative addition rates.
  • Substrate purity : Residual glycol from acetalization inhibits coupling.
  • Temperature gradients : Microwave-assisted reactions often report higher yields than conventional heating. Standardizing substrate purity assays (e.g., GC-MS) and reaction monitoring (TLC) reduces variability .

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